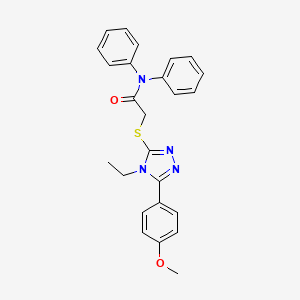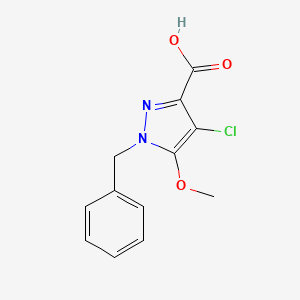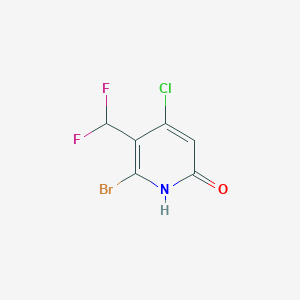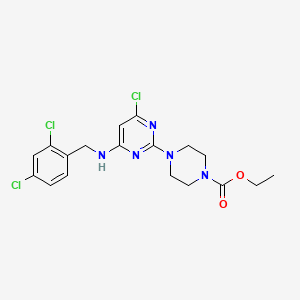
2-((4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N,N-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Etil-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il)tio)-N,N-difenilacetamida es un compuesto orgánico sintético que pertenece a la clase de derivados de triazol. Este compuesto es de interés debido a sus posibles aplicaciones en varios campos como la química medicinal, la farmacología y la ciencia de los materiales. La presencia del anillo de triazol y el enlace tioéter en su estructura contribuye a sus propiedades químicas y reactividad únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-((4-Etil-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il)tio)-N,N-difenilacetamida típicamente implica varios pasos:
Formación del anillo de triazol: El anillo de triazol se puede sintetizar mediante una reacción de ciclización que involucra derivados de hidrazina y aldehídos o cetonas apropiados en condiciones ácidas o básicas.
Formación de tioéter:
Formación de acetamida: El paso final implica la reacción del intermedio tioéter con N,N-difenilacetamida en condiciones adecuadas para formar el compuesto objetivo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para lograr mayores rendimientos y pureza. Esto puede incluir el uso de catalizadores avanzados, temperaturas de reacción optimizadas y presiones, así como reactores de flujo continuo para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el enlace tioéter, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de triazol o al grupo carbonilo en la porción de acetamida.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrofílica o nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio, borohidruro de sodio e hidrogenación catalítica.
Sustitución: Los reactivos como los halógenos, los agentes alquilantes y los nucleófilos como las aminas o los tioles se utilizan comúnmente.
Principales productos
Oxidación: Sulfóxidos y sulfonas.
Reducción: Derivados de triazol reducidos y aminas.
Sustitución: Varios derivados aromáticos sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
2-((4-Etil-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il)tio)-N,N-difenilacetamida tiene varias aplicaciones en la investigación científica:
Química medicinal: Se estudia su potencial como agente antifúngico, antibacteriano y anticancerígeno debido a la actividad biológica del anillo de triazol.
Farmacología: El compuesto se investiga por sus interacciones con varios objetivos biológicos, incluidas las enzimas y los receptores.
Ciencia de los materiales: Su estructura química única lo convierte en un candidato para el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Aplicaciones industriales: Se puede utilizar como intermedio en la síntesis de otras moléculas orgánicas complejas.
Mecanismo De Acción
El mecanismo de acción de 2-((4-Etil-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il)tio)-N,N-difenilacetamida implica su interacción con objetivos moleculares específicos:
Inhibición enzimática: El compuesto puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos, bloqueando así el acceso del sustrato.
Unión a receptores: Puede interactuar con receptores celulares, modulando su actividad y desencadenando vías de señalización posteriores.
Interacción con el ADN: El compuesto puede intercalarse en el ADN, interrumpiendo los procesos de replicación y transcripción.
Comparación Con Compuestos Similares
Compuestos similares
- 2-((4-Etil-5-fenil-4H-1,2,4-triazol-3-il)tio)-N,N-difenilacetamida
- 2-((4-Metil-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il)tio)-N,N-difenilacetamida
- 2-((4-Etil-5-(4-clorofenil)-4H-1,2,4-triazol-3-il)tio)-N,N-difenilacetamida
Unicidad
La singularidad de 2-((4-Etil-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il)tio)-N,N-difenilacetamida radica en la combinación específica del grupo etilo, el grupo metoxifenilo y el enlace triazol-tioéter. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C25H24N4O2S |
|---|---|
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N,N-diphenylacetamide |
InChI |
InChI=1S/C25H24N4O2S/c1-3-28-24(19-14-16-22(31-2)17-15-19)26-27-25(28)32-18-23(30)29(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-17H,3,18H2,1-2H3 |
Clave InChI |
XEJOHCYLEZRPPC-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NN=C1SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(Bicyclo[3.1.0]hexan-3-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11783942.png)
![1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B11783961.png)
![3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B11783964.png)



![7-(Chloromethyl)-2-methyl-5-oxo-N-(2,2,2-trifluoroethyl)-5H-thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B11783996.png)





